
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride
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Overview
Description
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, a methoxy (-OCH₃) group at position 2, and a difluoromethyl (-CF₂H) group at position 5 (Figure 1). The sulfonyl chloride moiety renders the compound highly reactive, making it a versatile intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications .
The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methoxy group provides mild electron-donating effects through resonance. Fluorine substituents, including the difluoromethyl group, are known to improve bioavailability and resistance to oxidative metabolism due to their strong electronegativity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a benzene ring followed by sulfonylation. One common method is the reaction of 2-methoxybenzene with a difluoromethylating agent, such as difluoromethyl sulfone, under specific conditions to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Transition metal catalysts like palladium or nickel are often used in coupling reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Complex Aromatic Compounds: Formed from coupling reactions.
Scientific Research Applications
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules or other organic compounds. The difluoromethyl group can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and properties of 5-(difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride and analogous sulfonyl chlorides:
Fluorine vs. Difluoromethyl at C5
- 5-Fluoro analog (CAS 67475-56-3): The single fluorine atom at C5 provides moderate electron-withdrawing effects, enhancing sulfonyl chloride reactivity.
- Difluoromethyl analog : The -CF₂H group increases lipophilicity (logP ~2.5 estimated) and metabolic stability due to the strength of C-F bonds. This makes the compound more suitable for drug candidates requiring prolonged half-lives .
Methoxy vs. Methyl at C2
- 2-Methoxy group : The -OCH₃ group donates electrons via resonance, slightly deactivating the benzene ring. This may reduce electrophilicity of the sulfonyl chloride but improves solubility in aqueous media .
- 2-Methyl group (CAS 445-05-6) : The -CH₃ group lacks resonance effects, leading to a less deactivated ring and higher reactivity of the sulfonyl chloride. However, it offers lower solubility in polar solvents .
Complex Substituents (e.g., Methylcarbamoyl, Methoxymethoxy)
- 5-Chloro-3-(methylcarbamoyl) analog (CAS 1481595-14-5) : The methylcarbamoyl group (-CONHCH₃) introduces hydrogen-bonding capabilities, which can enhance target binding in drug design. The chlorine atom further increases electrophilicity at the sulfonyl chloride .
Biological Activity
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group, attached to a benzene ring with difluoromethyl and methoxy substituents. This compound has garnered attention in chemical and pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
The synthesis of this compound typically involves introducing the difluoromethyl and methoxy groups onto a benzene ring, followed by sulfonylation to produce the sulfonyl chloride group. The reaction conditions often require chlorinating agents and specific solvents to achieve the desired product.
The biological activity of this compound is largely attributed to its highly reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is essential for its potential role as an inhibitor in various biochemical pathways.
Inhibition of Enzymatic Activity
Sulfonyl chlorides, including this compound, have been studied for their ability to inhibit specific enzymes. For instance, sulfonyl fluorides are known inhibitors of fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which have implications for pain relief and anxiety reduction .
Table 1: Inhibition Data for FAAH
Compound | IC50 (μM) | Selectivity |
---|---|---|
This compound | TBD | High |
Hexadecyl sulfonylfluoride (AM374) | 0.5 | Moderate |
AM3506 | 0.3 | High |
Note: TBD = To Be Determined
Case Studies
Several studies have highlighted the biological implications of sulfonyl chloride compounds:
- FAAH Inhibition : Research indicates that compounds similar to this compound exhibit potent inhibition of FAAH, suggesting potential therapeutic applications in managing pain and anxiety disorders .
- Antitumor Activity : Investigations into related sulfonamide compounds have shown promising antitumor effects through mechanisms involving apoptosis and cell cycle arrest, indicating that modifications in the sulfonyl group can enhance biological efficacy against cancer cells .
- Enzyme Selectivity : A study demonstrated that certain sulfonyl fluorides exhibited low "off-target" effects when tested against a variety of serine hydrolases, highlighting their potential for selective therapeutic use without significant side effects .
Research Findings
Recent research has focused on optimizing the structure-activity relationships (SAR) of sulfonyl chlorides to enhance their biological activity:
- Modifications at various positions on the benzene ring have been shown to significantly affect enzyme inhibition potency.
- The introduction of electron-withdrawing groups like difluoromethyl can enhance binding affinity and selectivity towards target enzymes .
Table 2: Structure-Activity Relationships
Modification | Biological Activity | Comments |
---|---|---|
Difluoromethyl at position 5 | Increased FAAH inhibition | Enhances selectivity |
Methoxy at position 2 | Moderate activity | Contributes to solubility |
Sulfonyl chloride group | High reactivity | Essential for covalent bonding |
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for 5-(difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential fluorination and sulfonation. For fluorination, selective introduction of the difluoromethyl group can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions at −78°C to 0°C . Sulfonation is performed via chlorosulfonic acid treatment, followed by quenching with thionyl chloride to form the sulfonyl chloride. Key variables affecting yield include:
- Temperature : Lower temperatures (−20°C to 0°C) minimize side reactions during sulfonation.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aromatic systems.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from dichloromethane/hexane) improves purity to >95% .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹⁹F NMR (δ −110 to −120 ppm for CF₂H) confirms difluoromethyl incorporation. ¹H NMR detects methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks ([M+H]⁺ or [M−Cl]⁺) and isotopic patterns for chlorine/sulfur.
- FT-IR : Peaks at 1370–1390 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is highly sensitive to moisture and temperature:
- Moisture Control : Store under inert gas (argon) in sealed, desiccated containers. Hydrolysis to sulfonic acid occurs rapidly in humid environments.
- Temperature : Long-term stability is best at −20°C; degradation (e.g., chloride displacement) accelerates above 25°C .
Advanced Research Questions
Q. What mechanistic role does the difluoromethyl group play in modulating the compound’s reactivity with nucleophiles?
- Methodological Answer : The difluoromethyl group exerts both steric and electronic effects:
- Electron-Withdrawing Effect : Fluorine’s high electronegativity polarizes the sulfonyl chloride, enhancing electrophilicity at the sulfur center. This accelerates nucleophilic substitution (e.g., with amines to form sulfonamides).
- Steric Hindrance : The CF₂H group reduces accessibility to bulky nucleophiles, requiring optimized solvent systems (e.g., DMF or THF) for efficient reactions .
Q. How should researchers resolve contradictions in reported reactivity data for sulfonyl chlorides with similar substituents?
- Methodological Answer : Contradictions often arise from differences in:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, while nonpolar solvents favor radical pathways.
- Substituent Positioning : Meta-substituted derivatives (e.g., 5-CF₂H vs. 4-CF₃) exhibit varying resonance effects, altering reaction rates.
Resolution Strategy : - Conduct controlled comparative studies using identical conditions.
- Use computational tools (DFT calculations) to model electronic environments and predict reactivity trends .
Q. What computational approaches are recommended to predict the binding affinity of derivatives in drug discovery?
- Methodological Answer : Leverage quantum mechanics/molecular mechanics (QM/MM) and docking simulations:
- Docking Studies : Use software like AutoDock Vina to screen derivatives against target proteins (e.g., enzymes with hydrophobic active sites).
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with methoxy groups, hydrophobic contacts with CF₂H).
- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability influenced by fluorine .
Q. How can researchers design experiments to probe the biological interactions of this compound?
- Methodological Answer : Focus on functional assays and structural biology:
- Kinetic Studies : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., carbonic anhydrase) using fluorogenic substrates.
- X-ray Crystallography : Co-crystallize derivatives with target proteins to resolve binding modes (e.g., sulfonamide-enzyme complexes).
- Cellular Uptake Assays : Use fluorescently tagged derivatives to track intracellular localization via confocal microscopy .
Properties
Molecular Formula |
C8H7ClF2O3S |
---|---|
Molecular Weight |
256.65 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4,8H,1H3 |
InChI Key |
CCCKJOQHYVOEJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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